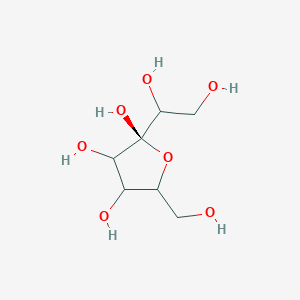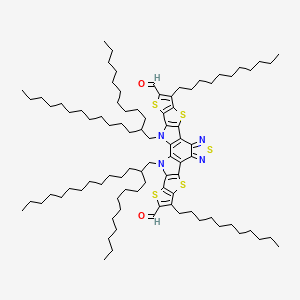
Tpb812-cho
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TPB812-CHO: is a complex organic compound with the chemical formula C90H146N4O2S5 and a molecular weight of 1476.47 g/mol . It is known for its unique structure, which includes multiple thiophene and indole rings, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TPB812-CHO involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving thiophene and indole derivatives.
Functionalization: The core structure is then functionalized with aldehyde groups to form the final compound, this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: TPB812-CHO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
TPB812-CHO has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of TPB812-CHO involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include signal transduction and gene expression regulation .
Comparaison Avec Des Composés Similaires
- TPB1014-2CHO
- Y6-C10C14-2CHO
- 12,13-bis (2-octyldodecyl)-3,9-diundecyl-12,13-dihydro- [1,2,5]thiadiazolo [3,4-e]thieno [2’‘,3’‘:4’,5’]thieno [2’,3’:4,5]pyrrolo [3,2-g]thieno [2’,3’:4,5]thieno [3,2-b]indole-2,10-dicarbaldehyde
Comparison: TPB812-CHO stands out due to its unique combination of thiophene and indole rings, which confer distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and photovoltaics .
Propriétés
Formule moléculaire |
C90H146N4O2S5 |
|---|---|
Poids moléculaire |
1476.5 g/mol |
Nom IUPAC |
3,27-bis(2-decyltetradecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde |
InChI |
InChI=1S/C90H146N4O2S5/c1-7-13-19-25-31-37-41-45-51-57-63-71(61-55-49-43-35-29-23-17-11-5)67-93-81-77(87-83(93)89-85(99-87)73(75(69-95)97-89)65-59-53-47-39-33-27-21-15-9-3)79-80(92-101-91-79)78-82(81)94(68-72(62-56-50-44-36-30-24-18-12-6)64-58-52-46-42-38-32-26-20-14-8-2)84-88(78)100-86-74(76(70-96)98-90(84)86)66-60-54-48-40-34-28-22-16-10-4/h69-72H,7-68H2,1-6H3 |
Clé InChI |
FZIWCPXGGFQBCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=O)CCCCCCCCCCC)C5=NSN=C5C6=C2N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CC(CCCCCCCCCC)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


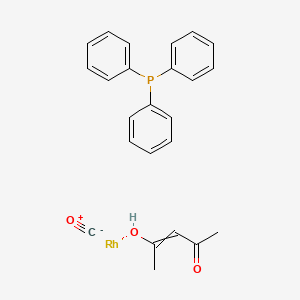
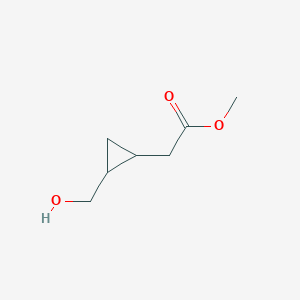
![5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylimino]-1H-pyridazin-6-one](/img/structure/B14784436.png)
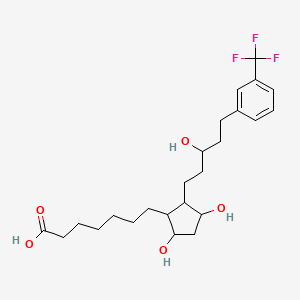
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14784455.png)
![(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B14784458.png)
![3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14784461.png)

![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one](/img/structure/B14784472.png)
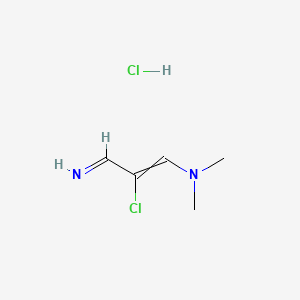
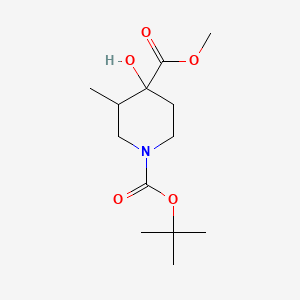
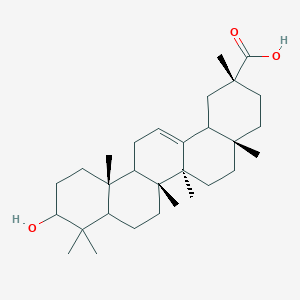
![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)
